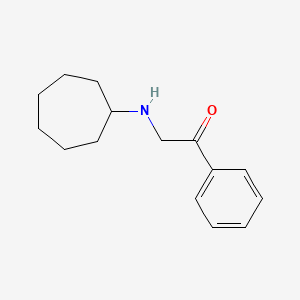
2-(Cycloheptylamino)-1-phenylethanone
Vue d'ensemble
Description
2-(Cycloheptylamino)-1-phenylethanone is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biotechnological Production of Aromatic Compounds
Studies have explored the biotechnological production of aromatic compounds like 2-phenylethanol (2-PE), which has applications in cosmetics, perfumes, and food industries due to its rose-like fragrance. Microbial transformation processes, particularly involving yeast strains such as Saccharomyces cerevisiae, have been developed for the production of natural flavors and fragrances through biotransformation, leveraging the Ehrlich pathway from L-phenylalanine. Advances in this area focus on enhancing production yields and developing efficient product recovery processes to facilitate industrial-scale applications (Hua & Xu, 2011).
Pharmaceutical Applications
In the pharmaceutical field, the selective synthesis of compounds like 1-phenylethanol (PhE) has been investigated due to its applications as an anti-inflammatory and analgesic drug. Research into the hydrogenation of acetophenone using supercritical CO2 as a solvent highlights the environmental benefits and the potential for creating less toxic and more sustainable pharmaceutical compounds (More & Yadav, 2018).
Chemical Synthesis and Reactivity
The reactivity of compounds structurally similar to "2-(Cycloheptylamino)-1-phenylethanone" has been studied in the context of chemical synthesis. For example, the reaction of anils with conjugated dienes has been explored for the synthesis of tetrahydroquinoline derivatives, demonstrating the potential of these compounds in synthesizing complex organic structures (Lucchini et al., 1984).
Flavor and Fragrance Biosynthesis
The biosynthesis of flavor and fragrance compounds like 2-phenylethanol and 2-phenylethyl acetate through solid-state fermentation using agricultural residues has been investigated. This research highlights the valorization of agro-industrial wastes and the potential for sustainable production methods for valuable aroma compounds (Martinez et al., 2018).
Propriétés
IUPAC Name |
2-(cycloheptylamino)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(13-8-4-3-5-9-13)12-16-14-10-6-1-2-7-11-14/h3-5,8-9,14,16H,1-2,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPDWTSPGSEWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



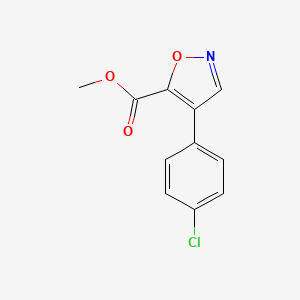




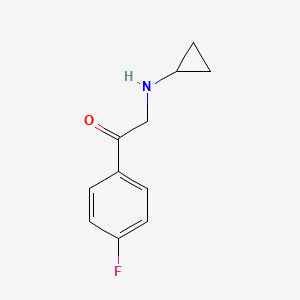
![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)
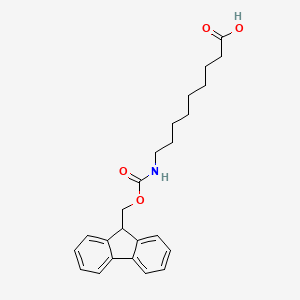

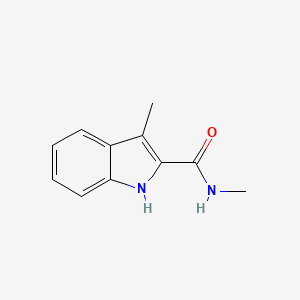
![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)
![1-Benzyl 2-methyl (2S,5S)-5-[(E)-3-(tert-butoxy)-3-oxo-1-propenyl]-1,2-azepanedicarboxylate](/img/structure/B1463681.png)

